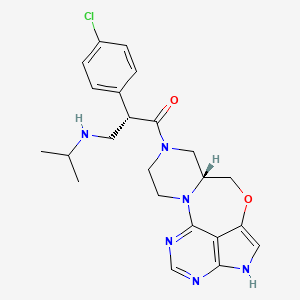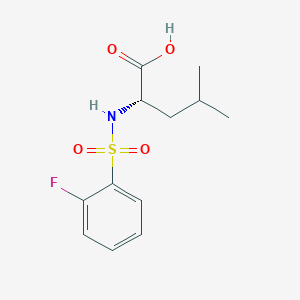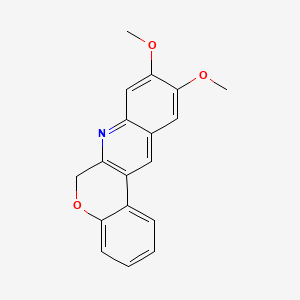
pGlu-His-Pro-Gly-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound pGlu-His-Pro-Gly-NH2 is a peptide sequence that plays a significant role in various biological processes. It is a derivative of thyrotropin-releasing hormone, which is involved in the regulation of the thyroid gland and has implications in neuroendocrine functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pGlu-His-Pro-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection Steps: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage from Resin: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of This compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
pGlu-His-Pro-Gly-NH2: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: Reduction reactions can be used to alter specific amino acid residues.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Substitution Reagents: Various amino acid derivatives.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while substitution can result in analogs with altered biological activity .
Applications De Recherche Scientifique
pGlu-His-Pro-Gly-NH2: has a wide range of scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in neuroendocrine regulation and thyroid function.
Medicine: Explored for potential therapeutic applications in thyroid disorders and neurodegenerative diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mécanisme D'action
The mechanism of action of pGlu-His-Pro-Gly-NH2 involves its interaction with specific receptors in the body. It binds to thyrotropin-releasing hormone receptors, triggering a cascade of molecular events that regulate thyroid hormone release. This interaction involves G protein-coupled receptor pathways and subsequent activation of intracellular signaling molecules .
Comparaison Avec Des Composés Similaires
pGlu-His-Pro-Gly-NH2: can be compared to other similar peptides, such as:
pGlu-His-Pro-NH2: A shorter peptide with similar biological activity but different stability and receptor affinity.
pGlu-Glu-Pro-NH2: An analog with altered amino acid composition, leading to different receptor interactions and biological effects
Conclusion
This compound: is a versatile peptide with significant implications in various fields of scientific research. Its synthesis, chemical reactions, and biological applications make it a valuable compound for further study and potential therapeutic development.
Propriétés
Numéro CAS |
41880-59-5 |
|---|---|
Formule moléculaire |
C18H25N7O5 |
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H25N7O5/c19-14(26)8-21-17(29)13-2-1-5-25(13)18(30)12(6-10-7-20-9-22-10)24-16(28)11-3-4-15(27)23-11/h7,9,11-13H,1-6,8H2,(H2,19,26)(H,20,22)(H,21,29)(H,23,27)(H,24,28)/t11-,12-,13-/m0/s1 |
Clé InChI |
MJJPQZWEVSBJPV-AVGNSLFASA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)NCC(=O)N |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12399710.png)



![2-[1-[4-[(3,4-Dichlorobenzoyl)amino]benzoyl]isoquinolin-4-yl]acetic acid](/img/structure/B12399734.png)





